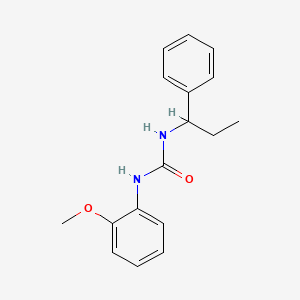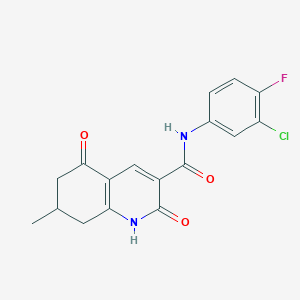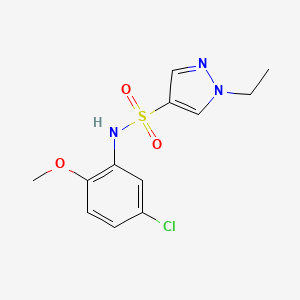![molecular formula C24H18IN3O5 B5485973 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5485973.png)
2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of quinazolinone derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. In
作用機序
The exact mechanism of action of 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of several key enzymes involved in cancer cell growth and proliferation, including topoisomerase II and cyclin-dependent kinases.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone has also been shown to exhibit several other biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory and antimicrobial activity, as well as neuroprotective effects. Additionally, this compound has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin.
実験室実験の利点と制限
One of the main advantages of using 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone in lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against several types of cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, this compound exhibits several other biochemical and physiological effects, making it a versatile compound for scientific research.
One of the main limitations of using 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone in lab experiments is its potential toxicity. Studies have shown that this compound exhibits cytotoxicity against normal cells at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research of 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone. One of the main areas of research is the development of new cancer therapies based on this compound. Additionally, studies are needed to further elucidate the mechanism of action of this compound and to identify its potential targets in cancer cells. Furthermore, the potential applications of this compound in other areas, such as antimicrobial and anti-inflammatory therapy, should be explored.
合成法
The synthesis of 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone is a multi-step process that involves several chemical reactions. The first step involves the condensation of 3,4-dimethoxybenzaldehyde with nitroethane in the presence of a basic catalyst to form 2-(3,4-dimethoxyphenyl)-N-nitroethene. The second step involves the reaction of 2-(3,4-dimethoxyphenyl)-N-nitroethene with 2-amino-4,6-diiodo-3-nitrophenol in the presence of a base to form 2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone.
科学的研究の応用
2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer therapy. Studies have shown that this compound exhibits potent anticancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18IN3O5/c1-32-21-10-6-15(12-22(21)33-2)7-11-23-26-20-9-8-16(25)13-19(20)24(29)27(23)17-4-3-5-18(14-17)28(30)31/h3-14H,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEWSOOQUJFQCX-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC(=CC=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC(=CC=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18IN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-ethoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5485892.png)

![4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5485909.png)

![2-[2-(2,2-diphenylethyl)-4-morpholinyl]ethanol](/img/structure/B5485926.png)

![1'-{[(2-methoxyethyl)(methyl)amino]acetyl}-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5485931.png)
amine dihydrochloride](/img/structure/B5485939.png)
![2-[5-(4-sec-butoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5485949.png)
![4-{[(2-hydroxy-1,1-dimethylethyl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B5485957.png)
![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B5485965.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5485972.png)
![5-[(3-fluoro-4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5485977.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(piperidin-4-ylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5485979.png)